molecular formula C18H34Cl4N4 B1388287 [(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride CAS No. 1185296-29-0

[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride

Cat. No.: B1388287
CAS No.: 1185296-29-0
M. Wt: 448.3 g/mol
InChI Key: BJERFDCZPFWPPB-UHFFFAOYSA-N
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Description

[(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride is a chemical compound used in various scientific research applications. It is known for its complex structure, which includes a bipiperidine and pyridine moiety, making it a valuable compound in medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride typically involves multiple steps. One common method includes the alkylation of 1-methyl-4-piperidone with pyridine-4-carboxaldehyde, followed by reduction and subsequent reaction with piperidine. The final product is then converted to its tetrahydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated amine.

Scientific Research Applications

[(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]amine dihydrochloride
  • [(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine

Uniqueness

[(1’-Methyl-1,4’-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride is unique due to its combination of bipiperidine and pyridine structures, which confer specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack one of these structural features.

Properties

IUPAC Name

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4.4ClH/c1-21-10-6-18(7-11-21)22-12-4-17(5-13-22)15-20-14-16-2-8-19-9-3-16;;;;/h2-3,8-9,17-18,20H,4-7,10-15H2,1H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJERFDCZPFWPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CNCC3=CC=NC=C3.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride
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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride
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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride
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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride
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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride
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[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride

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